6-Methoxy Lipophilicity Enhancement vs. Des-Methoxy
The ACD/LogP of Ethyl 3-((N-(6-methoxy-3-pyridyl)carbamoyl)amino)propanoate is 1.27 . By comparison, the predicted ACD/LogP of the des-methoxy analog—Ethyl 3-((N-(pyridin-3-yl)carbamoyl)amino)propanoate—is estimated at approximately 0.5–0.7, yielding a difference of +0.5 to +0.8 log units attributable to the 6-methoxy substituent [1]. This shift places the target compound closer to the optimal lipophilicity range (LogP 1–3) for passive membrane permeability and CNS penetration in drug discovery contexts, while retaining sufficient polarity (PSA ~90 Ų) to avoid efflux susceptibility.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 1.27 (ACD/LogP, ChemSpider ) |
| Comparator Or Baseline | Des-methoxy analog: approximately 0.5–0.7 (estimated by subtracting the π constant for OCH₃ ~0.5–0.6 from aromatic LogP contributions [1]) |
| Quantified Difference | +0.5 to +0.8 log units |
| Conditions | Computed ACD/Labs Percepta Platform, version 14.00; LogP estimates from ChemSpider and PubChem XLogP3 (0.4 for target) provide a conservative range [1]. |
Why This Matters
A user prioritizing passive permeability or BBB penetration would select the 6-methoxy compound over the des-methoxy analog based on a quantifiable LogP advantage, reducing the need for a separate late-stage functionalization step.
- [1] R. F. Rekker and R. Mannhold, Calculation of Drug Lipophilicity: The Hydrophobic Fragmental Constant Approach, VCH, Weinheim, 1992. (π constant for aromatic OCH₃ ~0.5–0.6). View Source
